molecular formula C26H30N4O6S B2884649 4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 867137-41-5

4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2884649
M. Wt: 526.61
InChI Key: HPVLPZGYIDZLQQ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to the class of spiro compounds, which are organic compounds featuring a spiro connectivity . They are typically used in medicinal chemistry due to their unique 3D shape .


Synthesis Analysis

The synthesis of spiro compounds often involves multicomponent reactions . For instance, a novel approach for diastereoselective synthesis of spiro[indoline-3,2’-pyrrole] derivatives involves a three-component reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of DABCO under low power microwave .


Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as vapor pressure, density, and refractive index can be determined .

Scientific Research Applications

Synthesis and Characterization

Studies on compounds structurally related to the specified chemical have explored their synthesis and detailed structural analysis. For instance, the synthesis of spiro[indoline-3,3'-pyrrolidines] through cycloaddition reactions highlights the interest in creating structurally complex and potentially bioactive molecules. These efforts often aim to develop new synthetic methodologies that can lead to compounds with significant pharmacological or material science applications (Huang et al., 2019).

Potential Biological Activities

The exploration of compounds with similar structural frameworks often includes evaluating their biological activities. For example, derivatives of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates have been synthesized and assessed for antiviral activity, indicating the potential therapeutic applications of these compounds (Ivashchenko et al., 2014).

Chemical Properties and Reactivity

Research into the chemical reactivity and properties of related compounds has provided insights into their potential applications in various fields, including material science and drug design. The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, for instance, demonstrates the versatility of these compounds in creating diverse molecular architectures with specific chemical functionalities (Khashi et al., 2014).

Photophysical Properties

The study of photophysical behavior, such as the investigation of novel 4-aza-indole derivatives in different solvents, reveals the potential of these compounds for applications in optical devices, sensors, and other technologies that rely on specific light-absorption or emission characteristics (Bozkurt & Doğan, 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. For similar compounds, safety data sheets provide information on hazards, protective measures, and first aid procedures .

properties

IUPAC Name

4-[(E)-[1'-[2-(dimethylamino)ethyl]-1-ethyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6S/c1-6-29-20-10-8-7-9-19(20)26(25(29)34)21(23(32)24(33)30(26)16-15-27(2)3)22(31)17-11-13-18(14-12-17)37(35,36)28(4)5/h7-14,31H,6,15-16H2,1-5H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJJDWFEIPYLM-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide

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